molecular formula C16H19N7O3S B2868614 2-(1H-1,2,3-benzotriazol-1-yl)-1-{4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl}ethan-1-one CAS No. 1448065-49-3

2-(1H-1,2,3-benzotriazol-1-yl)-1-{4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl}ethan-1-one

Cat. No.: B2868614
CAS No.: 1448065-49-3
M. Wt: 389.43
InChI Key: QJXWBALCCMMNKU-UHFFFAOYSA-N
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Description

The compound 2-(1H-1,2,3-benzotriazol-1-yl)-1-{4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl}ethan-1-one features a benzotriazole moiety linked via an ethanone group to a piperidine ring substituted with a sulfonyl-bound 4-methyl-1,2,4-triazole. The benzotriazole group is known for its stability and electronic properties, while the sulfonyl-piperidine-triazole segment may enhance solubility and binding specificity .

Properties

IUPAC Name

2-(benzotriazol-1-yl)-1-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7O3S/c1-21-11-17-19-16(21)27(25,26)12-6-8-22(9-7-12)15(24)10-23-14-5-3-2-4-13(14)18-20-23/h2-5,11-12H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJXWBALCCMMNKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)CN3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name / ID Key Structural Differences Implications Reference
4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one Benzothiazole replaces benzotriazole; pyrazolone core instead of piperidine-sulfonyl-triazole Reduced metabolic stability (benzothiazole prone to oxidation); altered solubility
1-(4-(4-((5-Chloro-4-((2-(1-isopropyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethan-1-one Piperazine instead of piperidine; chloro-pyrimidine and isopropyl-triazole substituents Enhanced flexibility (piperazine); potential for improved target engagement but faster metabolism
6-{[2-(4-Benzylpiperidin-1-yl)ethyl]sulfinyl}-1,3-benzoxazol-2(3H)-one Sulfinyl group in benzoxazolone scaffold; benzylpiperidine substituent Increased lipophilicity (benzyl group); sulfinyl may reduce stability vs. sulfonyl

Physicochemical and Pharmacokinetic Properties

  • Benzotriazole vs. Benzothiazole/Benzoxazolone : The benzotriazole group in the target compound offers superior metabolic stability compared to benzothiazole () and benzoxazolone (), which are susceptible to oxidative metabolism .
  • Sulfonyl vs. Sulfinyl : The sulfonyl linkage in the target compound enhances chemical stability and hydrogen-bonding capacity relative to sulfinyl-containing analogs () .
  • Piperidine vs. Piperazine : The piperidine ring in the target compound provides a balance of rigidity and lipophilicity, whereas piperazine () increases flexibility but may reduce blood-brain barrier penetration .

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